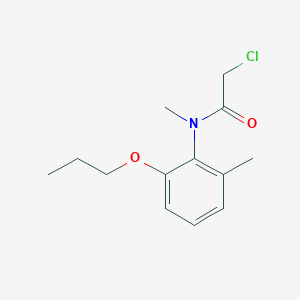
2-Chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group attached to a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide typically involves the reaction of 2-methyl-6-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-Chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce N-oxides or other oxidized derivatives.
科学研究应用
2-Chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-Chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological processes, including signal transduction, enzyme activity, and cellular metabolism.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-methyl-N-m-tolylacetamide
- 2-Chloro-2’,6’-dimethylacetanilide
Uniqueness
2-Chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide is unique due to the presence of the propoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
属性
CAS 编号 |
78194-25-9 |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
2-chloro-N-methyl-N-(2-methyl-6-propoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-4-8-17-11-7-5-6-10(2)13(11)15(3)12(16)9-14/h5-7H,4,8-9H2,1-3H3 |
InChI 键 |
NLJCMOJWDVMFPB-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1N(C)C(=O)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![N-[bis(methylsulfanyl)methylideneamino]-1-pyridin-2-ylethanimine](/img/structure/B14450512.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)

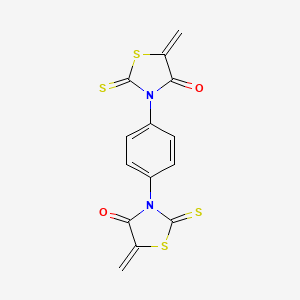
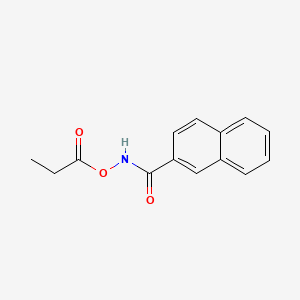
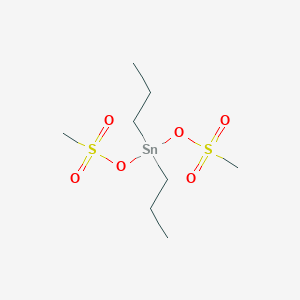
![Benzaldehyde, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B14450554.png)
![10,11-Dihydrophenanthro[2,1-d][1,2]oxazole](/img/structure/B14450562.png)
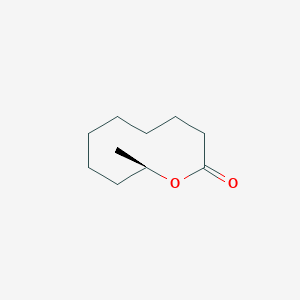
![2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate](/img/structure/B14450575.png)
